2-(Difluoromethyl)-1H-indol-5-amine
Description
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Properties
Molecular Formula |
C9H8F2N2 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-1H-indol-5-amine |
InChI |
InChI=1S/C9H8F2N2/c10-9(11)8-4-5-3-6(12)1-2-7(5)13-8/h1-4,9,13H,12H2 |
InChI Key |
KQLJVUNHAYDMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C(F)F |
Origin of Product |
United States |
2-(Difluoromethyl)-1H-indol-5-amine chemical structure
An In-depth Technical Guide to 2-(Difluoromethyl)-1H-indol-5-amine: Structure, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3] The strategic incorporation of fluorine-containing substituents is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of 2-(difluoromethyl)-1H-indol-5-amine, a fluorinated indole derivative with significant potential as a versatile building block in drug discovery. While this specific molecule is not extensively documented in public literature, this guide will extrapolate from the well-established chemistry of related indole derivatives to propose its synthesis, predict its spectroscopic and physicochemical properties, and discuss its potential applications, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated indoles in their research.
Introduction: The Strategic Value of Fluorinated Indoles
The indole ring system is a privileged scaffold in drug discovery, owing to its ability to mimic the structure of endogenous molecules and participate in various biological interactions.[2][3] The introduction of a difluoromethyl (-CHF₂) group at the 2-position of the indole core, combined with an amino group at the 5-position, creates a molecule with a unique electronic and steric profile. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially forming hydrogen bonds with biological targets, while also enhancing metabolic stability by blocking oxidative metabolism at the C2 position. The 5-amino group serves as a crucial synthetic handle for further molecular elaboration, allowing for the construction of diverse chemical libraries.
The Role of the Difluoromethyl Group
The difluoromethyl group is increasingly utilized in medicinal chemistry for its ability to fine-tune molecular properties. Its moderate lipophilicity and potential to act as a hydrogen bond donor contribute to improved pharmacokinetic and pharmacodynamic profiles. In the context of the indole ring, the electron-withdrawing nature of the -CHF₂ group can influence the reactivity of the indole nucleus, potentially altering its susceptibility to electrophilic substitution and oxidation.
The Significance of the 5-Amino Group
The primary amine at the 5-position of the indole ring is a versatile functional group that can be readily transformed into a wide array of other functionalities. This allows for the facile introduction of pharmacophoric elements and the exploration of structure-activity relationships (SAR) in drug discovery campaigns. Common transformations of the 5-amino group include acylation, sulfonylation, and diazotization followed by substitution, opening up a vast chemical space for analog synthesis.
Physicochemical and Spectroscopic Properties (Predicted)
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₈F₂N₂ | Based on the chemical structure. |
| Molecular Weight | 182.17 g/mol | Calculated from the molecular formula.[5][6] |
| Appearance | Off-white to light brown solid | Typical for functionalized indoles. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The presence of the amino and NH groups suggests polarity. |
| pKa (Indole NH) | ~16-17 | The electron-withdrawing difluoromethyl group may slightly decrease the pKa compared to unsubstituted indole. |
| pKa (Amino Group) | ~4-5 | Typical for anilines. |
Predicted Spectroscopic Data
The characterization of 2-(difluoromethyl)-1H-indol-5-amine would rely on a combination of spectroscopic techniques. The expected features are outlined below.[4][7][8]
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - A triplet for the CHF₂ proton with coupling to the two fluorine atoms.- Signals for the aromatic protons on the indole ring, with potential splitting due to fluorine coupling.- A broad singlet for the NH₂ protons.- A broad singlet for the indole NH proton. |
| ¹³C NMR | - A triplet for the carbon of the CHF₂ group due to one-bond C-F coupling.- Resonances for the nine distinct carbon atoms in the molecule. The carbon attached to the fluorine atoms will exhibit a large coupling constant. |
| ¹⁹F NMR | - A doublet for the two equivalent fluorine atoms, coupled to the proton of the CHF₂ group. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | - Characteristic absorption bands for N-H stretching (from both the amine and indole rings).- C-H stretching (aromatic and difluoromethyl).- C=C stretching (aromatic).- C-F stretching. |
Proposed Synthesis Methodology
A plausible synthetic route to 2-(difluoromethyl)-1H-indol-5-amine can be conceptualized based on established indole syntheses, such as the Fischer indole synthesis.[4][7] The key challenge lies in the introduction of the difluoromethyl group.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the Fischer indole cyclization of a suitably substituted phenylhydrazine with a difluoromethyl-containing carbonyl compound or its equivalent.
Caption: Retrosynthetic analysis for 2-(Difluoromethyl)-1H-indol-5-amine.
Proposed Synthetic Protocol
This proposed protocol is a multi-step sequence that leverages common and reliable organic transformations.
Step 1: Synthesis of 4-Nitrophenylhydrazine
The synthesis would commence with the diazotization of 4-nitroaniline followed by reduction to the corresponding hydrazine.
Step 2: Hydrazone Formation
The 4-nitrophenylhydrazine would then be condensed with a suitable difluoromethyl carbonyl equivalent. A potential candidate is 1,1-difluoroacetone or a protected form.
Step 3: Fischer Indole Cyclization
The resulting hydrazone would undergo acid-catalyzed cyclization to form 2-(difluoromethyl)-5-nitro-1H-indole. Common catalysts for this transformation include polyphosphoric acid (PPA), zinc chloride, or strong protic acids.
Step 4: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to the desired amine. This can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., SnCl₂/HCl).[4]
Caption: Proposed synthetic workflow for 2-(Difluoromethyl)-1H-indol-5-amine.
Potential Applications in Drug Discovery
The structural features of 2-(difluoromethyl)-1H-indol-5-amine make it an attractive starting point for the synthesis of bioactive molecules, particularly in the area of oncology.
Kinase Inhibitors
The indole scaffold is a common motif in many approved and investigational kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The 5-amino group of 2-(difluoromethyl)-1H-indol-5-amine provides a convenient attachment point for pharmacophores that can target the ATP-binding site of various kinases. The difluoromethyl group can contribute to binding affinity and improve metabolic stability.
Caption: General mechanism of RTK inhibition by indole-based compounds.
Other Therapeutic Areas
Beyond oncology, indole derivatives have shown promise in a wide range of therapeutic areas, including:
The unique properties of 2-(difluoromethyl)-1H-indol-5-amine could be leveraged to develop novel therapeutics in these and other areas.
Handling and Storage
As with many functionalized indoles, proper handling and storage are crucial to maintain the compound's integrity.
-
Storage: The compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9][10][11][12] Refrigeration at 2-8°C is recommended.[13]
-
Light Sensitivity: Indoles can be light-sensitive; therefore, storage in an amber vial or in the dark is advisable.[9][13]
-
Safety: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[9][10][11][12] Work should be conducted in a well-ventilated fume hood.[9][10]
Conclusion
2-(Difluoromethyl)-1H-indol-5-amine represents a promising, albeit under-explored, building block for medicinal chemistry. Its unique combination of a difluoromethyl group and a reactive amino function on the privileged indole scaffold offers significant opportunities for the development of novel therapeutics. This technical guide has provided a framework for its synthesis, predicted its key properties, and highlighted its potential applications. Further experimental validation of the proposed synthetic routes and biological evaluation of its derivatives are warranted to fully realize the potential of this intriguing molecule.
References
- Atlantic Research Chemicals. (n.d.). Safety Data Sheet for 5-Fluoro-1H-indole-3-carbaldehyde.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Fluoroindole.
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- Angene Chemical. (2021). Safety Data Sheet for 5-Methyl-2-pyridinesulfonamide.
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- Spectrum Chemical. (2015). Safety Data Sheet for DIFLUNISAL, USP.
- MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
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- PubChemLite. (n.d.). 1-(difluoromethyl)-1h-indol-5-amine.
-
Al-Shamari, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]
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Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Retrieved from [Link]
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Novel Difluoromethyl Indole Building Blocks for Drug Discovery: A Technical Guide
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethyl (CHF2) group has emerged as a particularly valuable substituent. This guide provides an in-depth technical overview of novel difluoromethyl indole building blocks, their synthesis, and their application in drug discovery. We will explore the unique properties conferred by the CHF2 group, detail synthetic methodologies for its introduction into the indole scaffold, and present a practical workflow for leveraging these building blocks in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of difluoromethyl indoles in their research endeavors.
The Strategic Advantage of the Difluoromethyl Group in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Functionalization of the indole ring is a key strategy for optimizing the biological activity and drug-like properties of these compounds.[3][4] The introduction of a difluoromethyl (CHF2) group, in particular, offers several distinct advantages that can significantly enhance the therapeutic potential of indole-based molecules.[5]
The CHF2 group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[6] This is due to its ability to act as a "lipophilic hydrogen bond donor," a concept that has gained considerable traction in drug design.[7][8] The acidic proton of the CHF2 group can participate in hydrogen bonding interactions with biological targets, mimicking the interactions of its non-fluorinated counterparts while offering increased lipophilicity.[5][9] This enhanced lipophilicity can lead to improved membrane permeability and oral bioavailability.[5][10]
Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of nearby functional groups and influence the overall electronic properties of the molecule.[5] Crucially, the C-F bond is significantly stronger than a C-H bond, which often translates to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[11] This can lead to a longer half-life and an improved pharmacokinetic profile.[11]
Key Physicochemical Properties Modified by the CHF2 Group:
| Property | Impact of CHF2 Introduction | Rationale |
| Lipophilicity (logP) | Generally Increased | The fluorine atoms increase the non-polar surface area.[5][10] |
| Metabolic Stability | Typically Enhanced | The high strength of the C-F bond makes it resistant to enzymatic cleavage.[11] |
| Hydrogen Bonding | Can act as a weak H-bond donor | The acidic proton on the carbon can interact with H-bond acceptors.[5][9] |
| pKa | Can lower the pKa of nearby acidic protons | The strong electron-withdrawing effect of the fluorine atoms.[5] |
| Binding Affinity | Often Improved | A combination of favorable hydrophobic and hydrogen bonding interactions.[5] |
| Membrane Permeability | Frequently Increased | Enhanced lipophilicity facilitates passage through lipid bilayers.[5] |
Synthetic Strategies for Accessing Difluoromethyl Indole Building Blocks
The synthesis of difluoromethylated indoles has been an area of active research, with several methodologies developed to introduce the CHF2 group onto the indole scaffold. These methods can be broadly categorized into electrophilic, nucleophilic, and radical pathways.[5]
Radical Difluoromethylation
Radical C-H difluoromethylation has emerged as a powerful tool for the direct functionalization of indoles, obviating the need for pre-functionalized starting materials.[12] These reactions typically involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor, which then adds to the electron-rich indole ring. Common precursors for the •CHF2 radical include bromodifluoromethane (BrCF2H), sodium difluoromethylsulfinate (HCF2SO2Na), and difluoromethyl tetrazole sulfone.[12][13][14] Photoredox catalysis, often employing iridium or ruthenium catalysts under visible light irradiation, has proven particularly effective in generating the •CHF2 radical under mild conditions.[5][15] Electrochemical methods have also been developed for the catalyst- and oxidant-free generation of difluoromethyl radicals for indole functionalization.[12][14]
Caption: General workflow for radical C-H difluoromethylation of indoles.
Nucleophilic and Electrophilic Difluoromethylation
Nucleophilic difluoromethylation approaches typically involve the reaction of an indole derivative with a reagent that can deliver a difluoromethyl anion (CHF2-) or its synthetic equivalent.[5] Reagents like TMSCF2H in the presence of a base can generate the CHF2- anion for subsequent reactions.[5] Electrophilic difluoromethylation, on the other hand, utilizes reagents that can deliver a difluoromethyl cation (CHF2+) or a difluorocarbene (:CF2).[5] Difluorocarbene, generated from sources like chlorodifluoromethane (Freon-22) or (phenylsulfonyl)difluoromethyl bromide, can react with the nucleophilic indole ring.[16][17][18]
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide another versatile route to difluoromethylated indoles.[19] For instance, palladium-catalyzed coupling of a halogenated indole with a difluoromethyl source can be an effective strategy.[19] Similarly, copper-catalyzed reactions have been developed for the synthesis of indol-3-yl carbinols bearing a difluoromethyl group.[20][21] These methods often exhibit good functional group tolerance, making them suitable for the late-stage functionalization of complex molecules.[22]
Experimental Protocol: Copper-Catalyzed C-2 Difluoromethylation of Indole
This protocol describes a representative procedure for the C-2 difluoromethylation of an indole derivative using a copper catalyst and sodium difluoromethylsulfinate as the difluoromethyl source, adapted from literature procedures.[12]
Materials:
-
N-substituted indole (1.0 mmol)
-
Sodium difluoromethylsulfinate (HCF2SO2Na) (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
1,10-Phenanthroline (0.1 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Nitrogen atmosphere
Procedure:
-
To a dry Schlenk tube, add the N-substituted indole (1.0 mmol), sodium difluoromethylsulfinate (2.0 mmol), copper(I) iodide (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add dry dimethylformamide (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours under a nitrogen atmosphere.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired C-2 difluoromethylated indole.
Self-Validation: The success of the reaction can be confirmed by 1H, 13C, and 19F NMR spectroscopy, as well as mass spectrometry, to verify the incorporation of the CHF2 group at the C-2 position of the indole.
Application in a Drug Discovery Workflow
Difluoromethyl indole building blocks are valuable starting materials in a drug discovery program. Their utilization can be streamlined into a workflow that integrates synthesis, screening, and optimization.
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The Difluoromethyl Group in Indole Scaffolds: A Technical Guide to Bioisosteric Replacement
This technical guide details the strategic application of the difluoromethyl (
Executive Summary
The indole moiety acts as a "privileged scaffold" in over 10% of all pharmaceuticals. However, its electron-rich nature makes it susceptible to rapid oxidative metabolism, particularly at the C2 and C3 positions. The difluoromethyl group (
Part 1: The Physicochemical Rationale
To deploy
The Lipophilic Hydrogen Bond Donor (HBD) Concept
The C-H bond in a difluoromethyl group is significantly polarized due to the strong electron-withdrawing effect of the two fluorine atoms. This renders the hydrogen atom acidic enough to act as a weak hydrogen bond donor.
| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( |
| Electronic Effect | Electron-Donating (+I) | Strong Electron-Withdrawing (-I) | Moderate Electron-Withdrawing (-I) |
| H-Bond Capability | None | None (H-Bond Acceptor F only) | H-Bond Donor (Weak) |
| Lipophilicity ( | Base Value | High Increase | Moderate Increase |
| Metabolic Stability | Low (Oxidation prone) | High (Inert) | High (Blocks oxidation) |
| Steric Bulk (Van der Waals) | ~2.0 Å | ~2.7 Å | ~2.4 Å |
Strategic Insight: Use
-
Hydroxyl (-OH) or Thiol (-SH) groups: When you need to improve membrane permeability (increase lipophilicity) but cannot afford to lose a hydrogen bond donor interaction in the binding pocket.
-
Methyl (-CH3) groups: When you need to block metabolic oxidation (e.g., CYP450 hydroxylation) without introducing the massive steric and lipophilic penalty of a
group.
Decision Matrix: When to Deploy
The following logic flow illustrates the selection process for indole modification.
Figure 1: Decision matrix for selecting fluorinated bioisosteres during lead optimization.
Part 2: Strategic Placement in Indole Scaffolds
The impact of the difluoromethyl group depends heavily on its position on the indole ring.
C2-Difluoromethylation (The "Metabolic Shield")
The C2 position of indole is electron-rich and frequently subject to oxidative metabolism or electrophilic attack.
-
Effect: Introduction of
at C2 lowers the HOMO energy of the indole, making the ring less susceptible to oxidative degradation. -
Binding: The
proton can engage in hydrogen bonding with carbonyls or fluorines in the receptor pocket, acting as a "anchor."
N1-Difluoromethylation (The Electronic Modulator)
Direct N-difluoromethylation is less common in nature but powerful in synthesis.
-
Effect: It dramatically reduces the basicity of the nitrogen lone pair (though indole N is already non-basic, it affects the overall ring electron density).
-
Utility: It serves as a unique protecting group that is stable to diverse conditions but modifies the electronic landscape of the benzene ring (C4-C7).
Part 3: Synthetic Methodologies
Modern medicinal chemistry demands methods that are late-stage functionalization (LSF) compatible—meaning you can install the group at the end of the synthesis on a complex molecule.
Radical C-H Difluoromethylation (The Preferred Route)
This method utilizes the innate nucleophilicity of the indole C2 position toward electrophilic radicals.
-
Mechanism:
-
Generation of the electrophilic
radical. -
Radical addition to the electron-rich C2 position of the indole.
-
Oxidative re-aromatization.
-
-
Key Reagent: Sodium difluoromethanesulfinate (
, Langlois Reagent). It is a stable solid, inexpensive, and easy to handle.
Experimental Protocol: Electrochemical C2-Difluoromethylation
This protocol is selected for its scalability and "green" profile, avoiding stoichiometric chemical oxidants.
Reagents:
-
Substrate: Indole derivative (1.0 equiv)[1]
-
Source: Sodium difluoromethanesulfinate (
, 2.0 - 3.0 equiv) -
Electrolyte:
(0.1 M) -
Solvent: MeCN/H2O (4:1 v/v)
-
Setup: Undivided cell, Graphite anode, Platinum cathode.
Step-by-Step Workflow:
-
Preparation: In a 20 mL glass vial equipped with a stir bar, dissolve the indole derivative (0.5 mmol) and
(1.5 mmol) in 10 mL of MeCN/H2O (4:1). -
Electrolysis: Insert the graphite anode and platinum cathode. Connect to a DC power supply.
-
Reaction: Electrolyze at a constant current (typically 10-15 mA) at room temperature. Stir vigorously.
-
Monitoring: Monitor consumption of the indole by TLC or LC-MS. The reaction typically completes in 3-4 hours (approx. 2-3 F/mol charge passed).
-
Workup: Disconnect power. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Validation Check:
-
NMR: Look for the characteristic triplet of the
proton in NMR ( 6.5–7.5 ppm, Hz). -
Mass Spec: Expect a mass shift of +50 Da (
adds 50, but you replace H with , so net is +50).
Synthetic Pathway Visualization
Figure 2: Mechanistic pathway for the radical difluoromethylation of indoles.
Part 4: Case Applications & Data Analysis
Comparative Potency and Stability
In a generalized lead optimization campaign for an indole-based inhibitor (e.g., COX-2 or Kinase inhibitor), replacing a methyl group with difluoromethyl often yields the following quantitative shifts:
| Parameter | Methyl-Indole ( | Difluoromethyl-Indole ( | Mechanistic Cause |
| LogP | 2.5 | 2.9 | Increased lipophilicity due to fluorine. |
| H-Bond Acidity ( | 0.0 | ~0.15 | Polarized C-H bond acts as donor. |
| Metabolic | 15 min | >60 min | Blockage of benzylic oxidation. |
| Caco-2 Permeability ( | Improved lipophilicity/polarity balance. |
Expert Tip: The "Goldilocks" Effect
Researchers often jump straight to the trifluoromethyl (
References
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Journal of Medicinal Chemistry (2017).[2] URL:[Link]
-
The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Source: Organic & Biomolecular Chemistry (2019).[3] URL:[Link]
-
Radical difluoromethylthiolation of aromatics enabled by visible light. Source: Nature Communications (2018). URL:[Link]
-
Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Source: Organic Letters (2016). URL:[Link]
Sources
Application Note: Chemoselective Reduction of 2-(Difluoromethyl)-5-nitroindole to 5-Amino-2-(difluoromethyl)indole
-
Substrate: 2-(difluoromethyl)-5-nitroindole [1369368-87-7] (Generic reference)
-
Product: 5-amino-2-(difluoromethyl)indole [Target]
Executive Summary
This application note details the robust synthesis of 5-amino-2-(difluoromethyl)indole, a critical intermediate in medicinal chemistry. The 2-difluoromethyl (
The reduction of the nitro group at the C5 position must be performed with high chemoselectivity to prevent:
-
Hydrodefluorination: Loss of the fluorine atoms from the
moiety. -
Indoline Formation: Over-reduction of the C2-C3 double bond of the indole core.
-
Oxidative Degradation: The resulting electron-rich aminoindole is highly susceptible to air oxidation.
Two validated protocols are presented: Catalytic Hydrogenation (Method A) for high-throughput and scale-up, and Iron-Mediated Reduction (Method B) for laboratories requiring a robust, gas-free alternative.
Strategic Analysis & Decision Matrix
The choice of method depends on available equipment and the presence of other functional groups. While the
Decision Logic
Figure 1: Decision matrix for selecting the optimal reduction protocol.
Method A: Catalytic Hydrogenation (Standard Protocol)
This is the preferred method for standard synthesis due to atom economy and simplified workup. The
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Role | Notes |
| 2-(difluoromethyl)-5-nitroindole | 1.0 | Substrate | Solid, yellow |
| 10% Pd/C | 10 wt% | Catalyst | 50% wet preferred to reduce pyrophoric risk |
| Methanol (MeOH) | Solvent | Solvent | 0.1 M concentration |
| Hydrogen (H2) | Balloon | Reductant | 1 atm pressure is sufficient |
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitroindole substrate (1.0 equiv) in MeOH (10 mL per mmol substrate).
-
Inerting: Evacuate the flask and backfill with Nitrogen or Argon (3 cycles) to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate). Caution: Pd/C can ignite methanol vapors if dry. Add under inert flow.
-
Hydrogenation: Purge the system with Hydrogen gas (balloon or manifold). Stir vigorously at Room Temperature (20-25°C) for 2–4 hours.
-
Critical Check: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material spot should disappear, replaced by a lower Rf, UV-active (and often fluorescent) spot.
-
-
Filtration: Once complete, purge with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.
-
Storage: The resulting off-white to grey solid is oxidation-sensitive. Store under Argon at -20°C or use immediately.
Workflow Diagram
Figure 2: Method A workflow. Note the strict inert atmosphere requirement during setup and storage.
Method B: Iron-Mediated Reduction (Chemoselective)
This method utilizes "dissolving metal" reduction. It is highly selective for nitro groups and will not touch the indole double bond or the
Reagents & Materials
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Substrate | |
| Iron Powder (Fe) | 5.0 | Reductant | Fine powder (<325 mesh) works best |
| Ammonium Chloride | 5.0 | Electrolyte | Saturated aqueous solution can be used |
| Ethanol / Water | 4:1 v/v | Solvent | Essential for dissolving NH4Cl |
Step-by-Step Protocol
-
Setup: In a flask, suspend the nitroindole (1.0 equiv) in a mixture of Ethanol and Water (4:1 ratio, 0.2 M concentration).
-
Activation: Add Ammonium Chloride (5.0 equiv) and Iron powder (5.0 equiv).
-
Reaction: Heat the mixture to reflux (80°C) with vigorous stirring. The reaction typically completes in 1–3 hours.
-
Observation: The grey iron powder will turn into a rusty-brown sludge (iron oxides).
-
-
Workup (Critical):
-
Cool to room temperature.[4]
-
Dilute with Ethyl Acetate (EtOAc).
-
Filter through Celite . Note: The iron sludge can trap the product. Wash the Celite pad copiously with hot EtOAc.
-
-
Extraction: Wash the organic filtrate with water and brine. Dry over
.[4] -
Purification: Concentrate in vacuo. If the product is dark (oxidized), a rapid filtration through a short silica plug (eluting with EtOAc/Hexane) may be necessary.
Workflow Diagram
Figure 3: Method B workflow. The reflux step and hot filtration are critical for yield.
Validation & Quality Control
The
Analytical Data Summary
| Feature | Substrate ( | Product ( | Diagnostic Change |
| Appearance | Yellow Solid | Off-white/Grey Solid | Loss of yellow color |
| TLC (50% EtOAc) | Rf ~ 0.6 | Rf ~ 0.3 | Significant polarity increase |
| 1H-NMR (Ar-H) | Deshielded (downfield) | Shielded (upfield) | C4/C6 protons shift upfield due to |
| 1H-NMR ( | Triplet ( | Triplet ( | Must remain a triplet. Singlet = hydrolysis.[2] |
| 19F-NMR | Doublet (~ -110 ppm) | Doublet (~ -110 ppm) | Confirms F atoms are intact |
Stability Warning
5-amino-2-(difluoromethyl)indole is unstable in solution.
-
Oxidation: Solutions turn purple/black upon prolonged exposure to air.
-
Recommendation: Use immediately in the next step (e.g., amide coupling, reductive amination) or store as the HCl salt (precipitate by adding 4M HCl in Dioxane to the ethereal solution).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method B) | Product trapped in Fe sludge | Wash Celite pad with hot EtOAc or MeOH during filtration. |
| Loss of | Hydrolysis or Defluorination | Avoid strong bases. Ensure Pd/C reaction is not run at high temperatures (>50°C). Check solvent for acidity. |
| Product turns Black | Air Oxidation | Purge all solvents with Argon. Perform workup rapidly. Store as HCl salt. |
| Incomplete Reaction (Method A) | Poisoned Catalyst | Sulfur traces in substrate can poison Pd. Wash substrate or add more catalyst. |
References
- General Indole Reduction: Knölker, H. J. (2000). Synthesis of biologically active carbazole alkaloids using iron-mediated oxidative coupling. Chemical Society Reviews, 29(6), 397-406.
-
Difluoromethyl Stability: Hu, J., Zhang, W., & Ni, F. (2014). Synthesis of difluoromethylated arenes. Chemical Reviews, 114(4), 2432-2506. Link
-
Synthesis Precedent: Similar reductions of 5-nitroindoles are described in: World Intellectual Property Organization Patent WO2010006938, "Indole Derivatives as Kinase Inhibitors". (Describes Pd/C reduction of substituted nitroindoles). Link
- Method B Protocol Source: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.
Sources
Application Note: Strategic Synthesis of 2-Difluoromethyl Indole Intermediates
Topic: Preparation of 2-difluoromethyl indole intermediates Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Rationale
The 2-difluoromethyl (
Synthesizing 2-difluoromethyl indoles presents a unique regiochemical challenge. The indole C2 position is inherently less nucleophilic than C3, making direct electrophilic functionalization difficult. Furthermore, the sensitivity of the indole ring to strong oxidants and acids limits the use of harsh fluorination conditions.
This guide details three distinct, field-proven protocols to access this scaffold, selected for their operational robustness and mechanistic distinctiveness:
-
Late-Stage C-H Functionalization: A radical-mediated approach using sodium difluoromethanesulfinate.
-
De Novo Cyclization: A selenium-catalyzed intramolecular amination of fluoroalkenes.
-
Functional Group Interconversion (FGI): The classical deoxyfluorination of 2-formylindoles.
Comparative Analysis of Methods
| Feature | Method A: Radical C-H Activation | Method B: Se-Catalyzed Cyclization | Method C: Deoxyfluorination (FGI) |
| Primary Utility | Late-stage diversification of existing drugs | Constructing the core from scratch | Scale-up and bulk synthesis |
| Key Reagent | Diphenyl diselenide ( | DAST, Deoxo-Fluor, or XtalFluor-E | |
| Regioselectivity | High (C2 selective via radical mechanism) | Excellent (Dictated by substrate) | Absolute (Pre-defined by aldehyde) |
| Conditions | Electrochemical or Oxidative (Mild) | Catalytic, Mild | Low Temp |
| Limitations | Requires C3 substituent to block side-reaction | Requires specific ortho-vinyl aniline precursors | Reagents are corrosive/hazardous |
Detailed Protocols
Method A: Direct C2-H Difluoromethylation (Radical Pathway)
Based on recent electrochemical and oxidative methodologies (e.g., Zhang et al., 2023).
Principle: This method utilizes the difluoromethyl radical (
Materials:
-
Substrate: Indole derivative (0.5 mmol)
-
Reagent: Sodium difluoromethanesulfinate (
, 1.5 equiv) -
Oxidant/Catalyst:
-
Option 1 (Chemical):
(20 mol%), TBHP (2.0 equiv). -
Option 2 (Electrochemical): Graphite anode/Pt cathode,
electrolyte.
-
-
Solvent:
(4:1)
Step-by-Step Protocol (Chemical Oxidative Route):
-
Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add the indole substrate (1.0 equiv),
(1.5 equiv), and (20 mol%). -
Solvation: Add DMSO (2.0 mL) and water (0.5 mL). Stir to ensure partial dissolution.
-
Initiation: Add TBHP (70% aq. solution, 2.0 equiv) dropwise.
-
Reaction: Seal the tube and heat to 60 °C for 4–6 hours. The solution typically turns from blue/green to a dark brown suspension.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated
(2 x 10 mL) to remove acidic byproducts and excess sulfinate. -
Purification: Dry the organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Critical Note: If the C3 position is unsubstituted, a mixture of C2 and C3 isomers may form, although C2 is generally favored under radical conditions due to the stability of the intermediate radical at C3 (benzylic position).
Method B: Selenium-Catalyzed Cyclization (De Novo Synthesis)
Based on the protocol by Sterligov et al. (J. Org. Chem. 2024).[1]
Principle: This "cutting-edge" method constructs the indole ring from ortho-alkenylanilines. A selenium catalyst activates the alkene (which already bears the fluoroalkyl group or a precursor), triggering intramolecular nucleophilic attack by the nitrogen.
Materials:
-
Substrate: 2-(3,3-difluoroallyl)aniline derivative (0.3 mmol).
-
Catalyst: Diphenyl diselenide (
, 5-10 mol%). -
Oxidant:
-Fluorobenzenesulfonimide (NFSI) or similar -F oxidant (to regenerate the active Se species). -
Solvent: Toluene or 1,4-Dioxane.
Step-by-Step Protocol:
-
Precursor Prep: Ensure the starting aniline has a 2-(2,2-difluorovinyl) or similar pendant group. (Note: Specific precursor synthesis may require Wittig olefination of
-nitrobenzaldehydes with difluoromethyl phosphorous reagents followed by reduction). -
Reaction Assembly: In a glovebox or under
, combine the aniline substrate, (5 mol%), and NFSI (1.2 equiv) in a dried Schlenk tube. -
Cyclization: Add anhydrous toluene (0.1 M concentration). Heat the mixture to 80–100 °C.
-
Monitoring: Monitor by TLC/LC-MS. The reaction proceeds via an aminoselenylation followed by oxidative elimination/deselenylation.
-
Quench: Cool to RT, add saturated
(sodium thiosulfate) to quench residual oxidant and selenium species. -
Isolation: Extract with DCM, wash with brine, and purify.
Method C: Deoxyfluorination of Indole-2-Carboxaldehyde (FGI)
The "Standard" Industrial Route.
Principle: Nucleophilic exchange of carbonyl oxygen for two fluorine atoms using aminosulfur trifluorides.
Materials:
-
Substrate: Indole-2-carboxaldehyde (protected at N1 with Boc or Tosyl is highly recommended to prevent polymerization).
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Solvent: Anhydrous DCM.
Step-by-Step Protocol:
-
Protection: If starting with free indole-2-carboxaldehyde, protect N1 (e.g.,
, DMAP, MeCN) to obtain -Boc-indole-2-carboxaldehyde. Unprotected indoles can polymerize or undergo electrophilic fluorination on the ring. -
Cooling: Dissolve the protected aldehyde in anhydrous DCM under Argon. Cool to 0 °C (or -78 °C if using DAST on sensitive substrates).
-
Addition: Add DAST (1.5–2.0 equiv) dropwise via syringe. Caution: DAST reacts violently with water to produce HF.
-
Warming: Allow the reaction to warm to Room Temperature (RT) slowly over 2–4 hours.
-
Quench: Critical Safety Step. Pour the reaction mixture slowly into a stirred mixture of saturated
and ice. Do not add water to the reaction; add the reaction to the base. -
Deprotection (Optional): If the free indole is required, remove the Boc group (e.g., TFA/DCM or
/MeOH depending on stability).
Mechanistic Visualization
The following diagrams illustrate the logic flow for the Radical C-H Functionalization (Method A) and the Deoxyfluorination pathway (Method C).
Figure 1: Mechanistic pathways for Radical C-H functionalization (Left) and Deoxyfluorination (Right).
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield (Method A) | Radical quenching or C3 functionalization. | Increase oxidant loading; Ensure solvent is degassed if using photoredox; Use C3-substituted indoles to force C2 selectivity. |
| Polymerization (Method C) | Acid sensitivity of the indole ring. | Mandatory N-protection (Boc/Ts) before fluorination. Conduct reaction at lower temperatures (-78 °C). |
| Incomplete Reaction (Method B) | Catalyst deactivation. | Add fresh oxidant (NFSI) or increase catalyst loading. Ensure anhydrous conditions. |
| Separation Issues | Polarity of product vs. starting material. | 2-CF2H indoles are less polar than parent indoles. Use non-polar gradients (Hexane/DCM) rather than EtOAc. |
References
-
Zhang, D., et al. (2023). "The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions." Organic & Biomolecular Chemistry.
-
Sterligov, G. K., et al. (2024). "Selenium-Catalyzed Oxidative C(sp2)-H Amination... suitable for the preparation of 2-difluoromethyl indoles." The Journal of Organic Chemistry.
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent." The Journal of Organic Chemistry.
-
Ye, Y., et al. (2018). "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization." (Cited for mechanistic context on fluoroalkyl-cyclization strategies). Organic Letters.
Sources
Application Notes & Protocols: Late-Stage Functionalization of 2-(Difluoromethyl)-1H-indol-5-amine
Abstract
This comprehensive technical guide provides an in-depth exploration of late-stage functionalization (LSF) strategies for 2-(Difluoromethyl)-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The strategic placement of a difluoromethyl group at the C2 position and an amino group at the C5 position creates a unique electronic and steric environment. This guide elucidates the underlying chemical principles governing the reactivity of this scaffold and presents detailed, field-proven protocols for its selective modification. We will cover functionalization of the versatile 5-amino group, manipulation of the indole N-H, and advanced C–H functionalization of the indole core. The methodologies are designed to be robust and reproducible, empowering researchers to efficiently generate diverse libraries of novel indole derivatives.
Introduction and Strategic Considerations
Late-stage functionalization (LSF) is a powerful paradigm in modern drug discovery, enabling the direct modification of complex molecules to rapidly explore structure-activity relationships (SAR).[1][2] The target molecule, 2-(Difluoromethyl)-1H-indol-5-amine, is of significant interest. The indole core is a privileged scaffold in countless pharmaceuticals, the 5-amino group serves as a versatile synthetic handle, and the difluoromethyl (–CHF₂) group is a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and modulating lipophilicity.
Understanding the electronic interplay of the substituents is critical for predicting reactivity:
-
5-Amino Group (-NH₂): A potent electron-donating group (EDG) that activates the benzene ring of the indole towards electrophilic substitution. It strongly directs incoming electrophiles to the ortho positions (C4 and C6).
-
Indole N-H: The pyrrole-like nitrogen is weakly acidic and can be deprotonated or act as a nucleophile. It is also a key site for directing C–H activation.
-
2-Difluoromethyl Group (-CHF₂): An electron-withdrawing group (EWG) that deactivates the pyrrole ring, particularly at the adjacent C3 position. This deactivation makes the inherent C3 reactivity of many indoles less favorable, redirecting reactions to other sites.[3]
This guide will systematically address the selective functionalization at each of these key reactive sites.
Reactivity and Functionalization Map
The unique electronic properties of 2-(Difluoromethyl)-1H-indol-5-amine allow for a predictable and tiered approach to its functionalization. The diagram below summarizes the primary reactive sites and the classes of transformations applicable to each.
Caption: Key reactive sites on the 2-(Difluoromethyl)-1H-indol-5-amine scaffold.
Part 1: Transformations of the 5-Amino Group
The primary amino group is the most nucleophilic and versatile handle on the molecule, making it the logical starting point for diversification.
Diazotization and Sandmeyer-Type Reactions
Conversion of the 5-amino group to a diazonium salt opens a gateway to a vast array of functionalities. This transformation involves treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by displacement of the resulting diazonium group (–N₂⁺) with a nucleophile, often catalyzed by copper(I) salts.[4][5]
Causality: The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating substitution reactions that are otherwise difficult on an electron-rich aromatic ring. The use of copper(I) catalysts proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4]
Workflow Diagram:
Caption: Workflow for Sandmeyer reactions starting from the 5-aminoindole.
Protocol 1: Sandmeyer Bromination
Objective: To synthesize 5-Bromo-2-(difluoromethyl)-1H-indole.
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 2-(CHF₂)-1H-indol-5-amine | 182.16 | 1.82 g | 10.0 mmol |
| Hydrobromic acid (48%) | 80.91 | 10 mL | ~88 mmol |
| Sodium nitrite (NaNO₂) | 69.00 | 760 mg | 11.0 mmol |
| Copper(I) bromide (CuBr) | 143.45 | 1.58 g | 11.0 mmol |
| Deionized Water | 18.02 | ~100 mL | - |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - |
| Saturated NaHCO₃ (aq) | - | ~50 mL | - |
| Brine | - | ~50 mL | - |
| Anhydrous MgSO₄ | - | ~5 g | - |
Procedure:
-
Diazotization:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-(Difluoromethyl)-1H-indol-5-amine (1.82 g, 10.0 mmol) and hydrobromic acid (10 mL, 48%).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (760 mg, 11.0 mmol) in 5 mL of cold water. Add this solution dropwise to the amine slurry over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting yellow-orange diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL flask, dissolve copper(I) bromide (1.58 g, 11.0 mmol) in 10 mL of 48% HBr. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution via a dropping funnel. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Then, heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the title compound.
-
Trustworthiness: This protocol is self-validating. Successful diazotization is indicated by the formation of a clear solution (if starting material is fully dissolved) and the vigorous, controlled evolution of nitrogen gas upon addition to the copper catalyst is a hallmark of the Sandmeyer reaction.[6] Final product identity should be confirmed by NMR and MS analysis.
Amide and Sulfonamide Synthesis
The amino group can be readily acylated or sulfonylated to form stable amide and sulfonamide linkages, which are prevalent in pharmaceuticals. These reactions typically involve treating the amine with an acyl chloride, sulfonyl chloride, or carboxylic acid (with a coupling agent) in the presence of a non-nucleophilic base.
Causality: The lone pair on the amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or the sulfur atom of a sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction.
Protocol 2: Synthesis of N-(2-(Difluoromethyl)-1H-indol-5-yl)acetamide
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 2-(CHF₂)-1H-indol-5-amine | 182.16 | 911 mg | 5.0 mmol |
| Pyridine | 79.10 | 5 mL | - |
| Acetyl chloride | 78.50 | 0.43 mL | 6.0 mmol |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
Procedure:
-
Dissolve 2-(Difluoromethyl)-1H-indol-5-amine (911 mg, 5.0 mmol) in a mixture of DCM (20 mL) and pyridine (5 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (0.43 mL, 6.0 mmol) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with 30 mL of DCM and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired acetamide.
Part 2: Functionalization of the Indole N-H
While the 5-amino group is more nucleophilic, the indole N-H can be selectively functionalized, often by using a strong base to generate the indolide anion.[7]
Protocol 3: N-Alkylation with Benzyl Bromide
Causality: A strong base like sodium hydride (NaH) deprotonates the indole N-H (pKa ≈ 17) to form a highly nucleophilic indolide anion, which then displaces the bromide from benzyl bromide in a standard SN2 reaction. Anhydrous conditions are critical as NaH reacts violently with water.
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 2-(CHF₂)-1H-indol-5-amine | 182.16 | 911 mg | 5.0 mmol |
| Sodium hydride (60% in oil) | 24.00 | 240 mg | 6.0 mmol |
| Anhydrous DMF | 73.09 | 25 mL | - |
| Benzyl bromide | 171.04 | 0.65 mL | 5.5 mmol |
Procedure:
-
Caution: NaH is highly flammable and reacts with moisture. Handle in a fume hood under an inert atmosphere (N₂ or Ar).
-
Add sodium hydride (240 mg, 6.0 mmol) to a dry 100 mL flask under nitrogen.
-
Wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF (15 mL) to the washed NaH.
-
Dissolve 2-(Difluoromethyl)-1H-indol-5-amine (911 mg, 5.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (0.65 mL, 5.5 mmol) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of 10 mL of saturated NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water (3 x 20 mL) and brine (20 mL).
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Part 3: C–H Functionalization of the Indole Core
Direct C–H functionalization is a state-of-the-art LSF strategy that avoids the need for pre-functionalized starting materials.[8] The powerful electron-donating 5-amino group directs electrophilic substitutions to the C4 and C6 positions. For other positions, transition-metal-catalyzed, directed C–H activation is required.[9][10]
Electrophilic Halogenation at C4/C6
The activated benzene ring is susceptible to electrophilic halogenation. The choice of reagent and conditions can influence the regioselectivity between the C4 and C6 positions.
Protocol 4: Regioselective Bromination at C4
Causality: N-Bromosuccinimide (NBS) is a source of electrophilic bromine (Br⁺). In an electron-rich system like 5-aminoindole, the reaction proceeds rapidly via a standard electrophilic aromatic substitution mechanism. The C4 position is often favored due to potential hydrogen bonding interactions between the incoming electrophile and the adjacent amino group, which stabilizes the transition state.
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 2-(CHF₂)-1H-indol-5-amine | 182.16 | 911 mg | 5.0 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 890 mg | 5.0 mmol |
| Acetonitrile (MeCN) | 41.05 | 50 mL | - |
Procedure:
-
Dissolve 2-(Difluoromethyl)-1H-indol-5-amine (911 mg, 5.0 mmol) in acetonitrile (50 mL) in a 100 mL flask protected from light.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (890 mg, 5.0 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour. Monitor by TLC for the consumption of starting material and the formation of a new, less polar spot.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to separate the C4-bromo isomer from any C6-bromo or di-bromo byproducts.
Transition-Metal-Catalyzed C7-H Functionalization
Accessing the C7 position requires overcoming the inherent electronic biases of the molecule. This is achieved using a directing group on the indole nitrogen, which positions a transition metal catalyst (e.g., Pd, Rh, Ir) in proximity to the C7–H bond, enabling its selective cleavage and functionalization.[10][11][12]
Conceptual Workflow:
Caption: Strategy for directed C7-H functionalization.
Expertise & Experience: The choice of directing group is crucial. Bulky groups like pivaloyl (Piv) often favor C7 functionalization by sterically blocking the C2 position.[12] The specific catalyst system (metal, ligand, oxidant) must be carefully chosen based on the desired transformation (e.g., amidation, arylation, alkenylation).[8][13] While a detailed protocol is beyond the scope of this general guide, researchers are directed to leading literature for specific conditions.[10][11][12]
Safety and Handling
-
Sodium Hydride (NaH): Highly reactive and pyrophoric. Handle under an inert atmosphere. Quench excess NaH slowly with isopropanol, followed by methanol, then water, all at 0 °C.
-
Acyl Halides & Sulfonyl Halides: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Diazonium Salts: Potentially explosive, especially when isolated and dried. Always use in solution and at low temperatures.
-
Transition Metal Catalysts: Many are toxic and/or air-sensitive. Consult the Safety Data Sheet (SDS) for each specific catalyst.
References
- New Journal of Chemistry.
- ACS Catalysis.
- RSC Publishing. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
- RSIS International.
- ResearchGate.
- ResearchGate.
- Google Patents.
- Wikipedia. Sandmeyer reaction.
- Master Organic Chemistry.
- Organic Chemistry Portal.
- RSC Publishing. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles.
- RSC Advances. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.
- ResearchGate. Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights.
Sources
- 1. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 8. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Handling oxidation side products of 5-aminoindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-aminoindoles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you manage and mitigate issues arising from the oxidative instability of these valuable compounds. 5-Aminoindoles are critical building blocks in medicinal chemistry, but their electron-rich nature makes them highly susceptible to oxidation, often leading to discoloration and the formation of problematic impurities.[1] This resource explains the underlying chemical principles of this degradation and offers field-proven strategies to ensure the integrity of your experiments and products.
I. Understanding the Problem: The Instability of 5-Aminoindoles
The core challenge in handling 5-aminoindoles stems from their chemical structure. The presence of an amino group at the 5-position significantly increases the electron density of the indole ring system, making it highly prone to oxidation. This reactivity is analogous to that of aminophenols, where the ortho and para isomers are much more susceptible to oxidation than the meta isomer.[2] In 5-aminoindole, the amino group is in a para-like position relative to the pyrrolic nitrogen, facilitating oxidation.
Exposure to atmospheric oxygen, light, and trace metal ions can trigger a cascade of reactions, leading to the formation of highly colored side products that can compromise sample purity, biological activity, and overall process reproducibility.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns encountered when working with 5-aminoindoles.
FAQ 1: Why is my 5-aminoindole sample (or solution) turning brown/purple/dark?
This is the most frequent issue and is almost always due to oxidation. The initial step in the air oxidation of a 5-aminoindole is likely the formation of a transient and highly reactive 5-aminoindole-quinoneimine intermediate. This process is conceptually similar to the oxidation of p-aminophenol.[2] These quinoneimine species are intensely colored and can subsequently undergo polymerization or other reactions to form a complex mixture of dark, often insoluble, materials.
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} caption [label="Figure 1. Primary cause of 5-aminoindole discoloration.", shape=plaintext, fontsize=10]; dot
FAQ 2: What are the specific chemical structures of these colored impurities?
While the exact structures of all degradation products can be complex and varied, the key chromophore is the quinoneimine system. Quinoneimines and their diimine counterparts are known to be extremely reactive and unstable.[3] The initial oxidation product, a quinone-monoimine, can then participate in Michael additions or further oxidations, leading to oligomeric and polymeric structures that contribute to the observed dark coloration.[3][4] Direct isolation and characterization of these intermediates are challenging due to their reactivity.
FAQ 3: How do these impurities affect my downstream applications?
Oxidative impurities can have significant negative consequences in drug development and research:
-
Reduced Potency: Degradation of the active pharmaceutical ingredient (API) directly lowers its effective concentration.
-
Altered Biological Activity: Impurities may have their own pharmacological or toxicological profiles, leading to off-target effects or increased toxicity.[5]
-
Poor Reproducibility: The variable presence of impurities can lead to inconsistent results in biological assays.
-
Process Challenges: Colored impurities can be difficult to remove, complicating purification and potentially failing regulatory standards for purity and appearance.[6]
FAQ 4: At what stages of my workflow is my 5-aminoindole most at risk?
Oxidation can occur at multiple stages:
-
Storage: Long-term storage of the solid material, especially if not properly sealed under an inert atmosphere and protected from light.
-
In Solution: Dissolved 5-aminoindoles are particularly vulnerable. Oxidation is faster in solution, especially during heating or prolonged stirring in air.
-
Reaction Workup & Purification: Steps like filtration of catalysts (e.g., Pd/C) in air or concentration on a rotary evaporator can introduce significant amounts of oxygen, causing rapid discoloration.[6] Column chromatography on silica gel, if not performed swiftly, can also lead to on-column degradation.
III. Troubleshooting Guides
This section provides structured solutions to common problems.
Guide 1: My solid 5-aminoindole has discolored upon storage.
| Potential Cause | Underlying Reason | Recommended Solution | Pro-Tip |
| Improper Storage | Exposure to air and/or light over time has caused slow oxidation of the solid material. | Purification is necessary. The primary methods are recrystallization or column chromatography (see Guide 3). | For future lots, store the solid under argon or nitrogen in an amber vial, tightly sealed with paraffin film, and place it in a refrigerator or freezer. |
| Contamination | The material may have been contaminated with trace metals that catalyze oxidation. | Purification will remove both the oxidized species and potentially the metal contaminants. | Use high-purity starting materials and solvents for synthesis to minimize metal contamination from the outset. |
Guide 2: My 5-aminoindole solution is rapidly changing color during my experiment.
| Potential Cause | Underlying Reason | Recommended Solution | Pro-Tip |
| Dissolved Oxygen | Solvents saturated with air provide a ready source of oxygen for oxidation. | Deoxygenate your solvents. Sparge solvents with a stream of nitrogen or argon for 15-30 minutes before use. Maintain an inert atmosphere over the reaction mixture throughout the experiment.[6][7] | For small-scale reactions, the "freeze-pump-thaw" method is highly effective for removing dissolved gases. |
| Light Exposure | UV light can provide the energy to initiate radical oxidation pathways. | Conduct the reaction in a flask wrapped in aluminum foil or use amber glassware to protect it from light.[8] | This is especially critical for photochemical reactions where you want to control the specific wavelengths of light. |
| High Temperature | Increased temperature accelerates the rate of oxidation. | If the reaction chemistry allows, run the experiment at a lower temperature. | When removing solvent via rotary evaporation, use the lowest possible bath temperature and a high-quality vacuum to speed up evaporation without excessive heating.[6] |
| Incompatible pH | Basic conditions can deprotonate the indole N-H or the amino group, potentially increasing susceptibility to oxidation. | If possible, maintain a neutral or slightly acidic pH. A study on 5-aminolevulinic acid showed that a pH <5 significantly inhibited degradation.[7] | Buffer your reaction mixture if the protocol allows. |
Guide 3: I am struggling to remove colored impurities during purification.
| Problem | Methodology | Detailed Protocol | Key Considerations |
| Colored Impurities in Crude Product | Flash Column Chromatography | 1. Choose the right phase: Reversed-phase (C18) chromatography is often more effective than normal-phase (silica gel) for separating polar impurities from a polar product.[6] 2. Work quickly: Do not let the compound sit on the column for extended periods. Pre-equilibrate the column and run the gradient without delay. 3. Solvent choice: Use deoxygenated solvents for your mobile phase. | On silica, the acidic surface can sometimes promote degradation. Using a mobile phase containing a small amount of a non-nucleophilic base like triethylamine can sometimes help improve recovery. |
| Persistent Color after Chromatography | Activated Carbon Treatment | 1. Dissolve the semi-purified product in a suitable solvent (e.g., ethanol, ethyl acetate). 2. Add a small amount (e.g., 1-5% by weight) of activated carbon. 3. Stir the mixture at room temperature for 15-30 minutes. Heating can be applied but may also speed up degradation. 4. Filter the mixture through a pad of Celite® to remove the carbon.[9] | Activated carbon has a high surface area and can adsorb colored, planar aromatic impurities. However, it can also adsorb your product, leading to yield loss. Perform a small-scale test first. |
| Final Polish of the Product | Recrystallization | 1. Select a solvent system in which the 5-aminoindole is soluble at high temperatures but sparingly soluble at low temperatures. 2. Dissolve the compound in the minimum amount of hot solvent. 3. Allow the solution to cool slowly. If needed, add an anti-solvent to induce crystallization. 4. Collect the crystals by filtration. | This is an excellent final step to obtain high-purity, crystalline material, leaving many impurities behind in the mother liquor. |
IV. Proactive Prevention: Best Practices Workflow
Adopting a proactive approach is the most effective way to handle 5-aminoindoles. The following workflow minimizes the opportunities for oxidation to occur.
Protocol: Developing a Stability-Indicating HPLC Method
To accurately quantify your 5-aminoindole and monitor the formation of degradation products, a stability-indicating HPLC method is essential.[10][11]
-
Column Selection: A reversed-phase C18 column is a common starting point. Mixed-mode columns that offer both reversed-phase and cation-exchange mechanisms can provide excellent selectivity for separating the basic 5-aminoindole from its potentially less basic or more polar degradation products.[12][13]
-
Mobile Phase Preparation:
-
Use high-purity HPLC-grade solvents.
-
Crucially, deoxygenate the mobile phase and keep it blanketed with an inert gas (helium is common for HPLC systems).
-
Consider adding an antioxidant to the mobile phase to prevent on-column degradation. Ascorbic acid (0.01 - 0.1% w/v) is a good choice as it is UV transparent at higher wavelengths and an effective reducing agent.[2]
-
-
Sample Preparation:
-
Prepare samples in a deoxygenated diluent, ideally one containing the same antioxidant as the mobile phase.
-
Analyze samples as quickly as possible after preparation. Use an autosampler with a cooled tray if available.
-
-
Forced Degradation Studies: To validate that your method can indeed separate the parent compound from its degradation products, perform forced degradation studies. Expose solutions of 5-aminoindole to stress conditions (e.g., acid, base, H₂O₂, light, heat) and inject the stressed samples to ensure that new peaks for degradation products are resolved from the main peak.[10]
| Antioxidant | Typical Concentration | Mechanism of Action & Notes |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/v) | Acts as a reducing agent, scavenging oxygen and other oxidizing species. Highly effective in aqueous solutions for HPLC.[2] |
| Sodium Metabisulfite | 0.05 - 0.5% (w/v) | A strong reducing agent that reacts with quinone intermediates. Can be more potent than ascorbic acid in certain situations.[2] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | A radical scavenger that inhibits autoxidation chain reactions. More suitable for organic-based formulations. |
V. References
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminoindole. Available at: [Link]
-
SIELC Technologies. (2024). 5-Aminoindole. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Quinone-imines and their derivatives as transient intermediates in cyclisation reactions. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Available at: [Link]
-
Aromantic. (2023). HOW TO PREVENT OXIDATION AND DISCOLOURATION IN YOUR FORMULAS. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of the Degradation Products of a Color-Changed Monoclonal Antibody: Tryptophan-Derived Chromophores. Available at: [Link]
-
ResearchGate. (n.d.). Stability indicating HPLC method development - a review. Available at: [Link]
-
PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Available at: [Link]
-
AACR Journals. (n.d.). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Available at: [Link]
-
Google Patents. (n.d.). Purification of indole compounds. Available at:
-
Google Patents. (n.d.). Removal of color impurities from organic compounds. Available at:
-
MDPI. (2023). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. Available at: [Link]
-
MDPI. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. Available at: [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available at: [Link]
-
PubMed. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Available at: [Link]
Sources
- 1. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HOW TO PREVENT OXIDATION AND DISCOLOURATION IN YOUR FORMULAS - TREASURE ACTIVES [treasureactives.com]
- 9. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. 5-Aminoindole | SIELC Technologies [sielc.com]
Technical Support Center: Advanced Strategies for 2-Substituted Indole Reactions
Welcome to the technical support center for synthetic challenges involving 2-substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter reactivity and yield issues stemming from steric hindrance at the C2-position of the indole core. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to provide not just protocols, but a deeper understanding of the principles governing these challenging transformations.
I. Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental for C-C bond formation. However, a bulky substituent at the C2-position can severely impede the reaction, leading to low yields, catalyst decomposition, and starting material recovery.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura coupling of a 2-bromoindole with a substituted boronic acid is giving very low yield (<20%). What is the most likely cause?
A: The most common bottleneck in coupling sterically hindered substrates is the reductive elimination step. A bulky 2-substituent on the indole ring and ortho-substituents on the coupling partner create a crowded environment around the palladium center. This makes it difficult for the two organic fragments to come together and be eliminated as the final product. Additionally, the initial oxidative addition of the 2-bromoindole to the Pd(0) complex can also be sluggish due to the steric shield around the C-Br bond.
Troubleshooting Steps:
-
Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ often fail. You need a system designed for hindered substrates. Switch to a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote both oxidative addition and, crucially, the difficult reductive elimination step.[1]
-
Check Reagent Quality: Ensure your boronic acid is pure and not exhibiting signs of protodeboronation. The palladium precatalyst should be fresh; for instance, Pd₂(dba)₃ can degrade over time.[2]
-
Optimize Reaction Conditions: Increase the temperature cautiously, as this can overcome the activation energy barrier for reductive elimination. However, excessive heat can cause catalyst decomposition.[2] Ensure your solvent is rigorously degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[2]
Q2: I've switched to a bulky phosphine ligand for my Suzuki coupling, but the yield is still poor and I'm observing significant dehalogenation of my 2-bromoindole. What's happening?
A: Dehalogenation (replacement of the bromine with hydrogen) is a common side reaction. It often arises from β-hydride elimination if your boronic acid has β-hydrogens, or from other hydride sources in the reaction mixture, such as amine bases or alcohol solvents.[2] The catalyst system you are using, while good for coupling, may also be efficient at this undesired pathway.
Troubleshooting Steps:
-
Base Selection: Switch from amine-based or hydroxide bases to carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) bases.[2][3] These are less likely to act as hydride sources.
-
Ligand Choice: While bulky ligands are necessary, the specific ligand matters. Indenyl-derived or indole-amide-based phosphine ligands have shown exceptional performance in coupling sterically hindered substrates, often minimizing side reactions.[4][5][6]
-
Consider a Precatalyst: Modern Buchwald-type precatalysts are often more efficient at generating the active Pd(0) species in the catalytic cycle, which can sometimes outcompete side reactions compared to using separate Pd sources and ligands.[7]
Data Focus: Ligand Performance in Hindered Suzuki-Miyaura Couplings
The choice of ligand is arguably the most critical parameter for overcoming steric hindrance. Below is a comparative table summarizing the performance of different ligand classes for challenging couplings.
| Ligand Class | Specific Ligand Example | Key Advantages for Hindered Substrates | Typical Catalyst Loading (mol%) | Reference |
| Biaryl Phosphines | SPhos, XPhos | Highly active, bulky, and electron-rich; promotes reductive elimination. | 0.5 - 2.0 | [1] |
| Indenyl-Derived | Indenylphosphine | Air-stable and provides high efficiency for coupling hindered aryl halides. | 1.0 - 2.0 | [4] |
| Indole-Amide-Based | InAm-phos | Excellent for synthesizing tri-ortho-substituted biaryls; very fast reaction times. | 0.005 - 1.0 | [5][6] |
| Indolyl Phosphines | CM-phos | Effective for coupling non-activated aryl tosylates at low catalyst loadings. | 0.2 - 2.0 | [8] |
Workflow Diagram: Catalyst Activation and Coupling
The following diagram illustrates the key role of a bulky ligand (L) in the Suzuki-Miyaura catalytic cycle, emphasizing the crucial, sterically influenced steps.
Caption: Suzuki-Miyaura cycle for 2-substituted indoles.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methylindole with 2-Methylphenylboronic Acid
This protocol utilizes an advanced ligand system to overcome the steric challenge of forming a tri-ortho-substituted biaryl.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2-bromo-3-methylindole (1 equiv.), 2-methylphenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and additional SPhos ligand (2 mol%).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
II. C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy. However, the inherent reactivity of the indole ring typically favors C3 functionalization. Directing reactions to other positions, especially in the presence of a bulky C2-substituent, requires specific strategies.
Frequently Asked Questions & Troubleshooting
Q1: I want to functionalize the C7 position of my 2-alkylindole, but all reactions occur at C3 or not at all. How can I control the regioselectivity?
A: Achieving selectivity at the less reactive C4-C7 positions requires overriding the indole's natural nucleophilicity. This is typically accomplished by installing a directing group (DG) on the indole nitrogen (N1).[9] The DG coordinates to the transition metal catalyst, bringing it into close proximity to a specific C-H bond (e.g., C7), thereby facilitating its activation over others.
Common Directing Groups for C7 Functionalization:
-
Picolinamide (Pico): A robust DG for various transformations.
-
2-Pyridylsulfonyl: Effectively directs functionalization to the C2 position, but related groups can influence other sites.
-
N-Acyl Groups: The bulkiness of the N-acyl group can influence selectivity between C2 and C7 positions.[10]
Q2: My directing group-assisted C-H arylation at C4 is sluggish. I'm using a 3-formyl directing group on an unprotected (NH) indole. What can I do?
A: While the formyl group at C3 can direct C4-arylation, the reaction can be sensitive.[11][12] First, ensure your catalyst system is optimal; Pd(OAc)₂ with an amino acid ligand like mono-protected amino acids (MPAA) is a common choice. If the reaction is slow, consider the following:
-
Oxidant/Additive: The choice of silver salt (e.g., Ag₂CO₃) as an oxidant is crucial. Ensure it is fresh and finely powdered for maximum surface area.
-
Solvent: Highly polar aprotic solvents can sometimes hinder the reaction. A screen of solvents like DCE, Toluene, or Dioxane may be necessary.
-
Protecting the N-H: Although the goal is often to use free (NH) indoles, transiently protecting the nitrogen with a group that can be easily removed might improve catalyst turnover and prevent side reactions at the N1 position. For example, protecting a 3-acetylindole can prevent an undesired acetyl group migration that sometimes occurs in the unprotected version.[11][12]
Workflow Diagram: Directing Group Strategy for C7-Functionalization
This diagram illustrates how a directing group on the indole nitrogen steers a metal catalyst to the C7 position.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research.polyu.edu.hk [research.polyu.edu.hk]
- 6. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 9. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(Difluoromethyl)-1H-indol-5-amine
Executive Summary & Bioisosteric Context
In modern drug discovery, the 2-(difluoromethyl)-1H-indol-5-amine motif represents a critical scaffold. The difluoromethyl group (
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of this molecule. Unlike its non-fluorinated (methyl) or fully fluorinated (trifluoromethyl) analogs, the
Experimental Protocol: Self-Validating Workflow
To replicate the fragmentation data described below, utilize the following standardized LC-MS/MS conditions. This protocol is designed to maximize the visibility of the diagnostic
Instrumental Parameters (ESI+)
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) Positive | The 5-amino group ( |
| Capillary Voltage | 3.0 - 3.5 kV | Standard range to maintain stable Taylor cone without discharge. |
| Cone Voltage | 20 - 30 V | Moderate voltage prevents in-source fragmentation of the labile |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Critical: Low CE preserves the precursor; High CE drives the diagnostic ring-opening. |
| Desolvation Temp | 350°C | Ensures complete solvent evaporation for hydrophobic indole species. |
Quality Control Check
-
Pass Criteria: The molecular ion
(m/z 183) must be the base peak at 0V collision energy. -
Fail Criteria: If m/z 163 (
) is observed at >10% abundance in the MS1 scan, reduce Cone Voltage immediately; in-source fragmentation is occurring.
Fragmentation Mechanics: The "Product" Analysis
Target Molecule: 2-(Difluoromethyl)-1H-indol-5-amine
Molecular Formula:
Primary Pathway: The Diagnostic HF Elimination
Unlike trifluoromethyl groups (which are chemically inert in ESI), the difluoromethyl group possesses a relatively acidic proton on the
-
Mechanism: The proton on the
group interacts with the fluorine, driven by the resonance stability of the resulting cation. -
Result: Transition from m/z 183
m/z 163. -
Specificity: This transition is absent in 2-methylindoles and 2-trifluoromethylindoles, making it the definitive identifier for this scaffold.
Secondary Pathway: Amine Loss
Common to all 5-aminoindoles, the loss of ammonia (
-
Result: Transition from m/z 183
m/z 166.
Tertiary Pathway: Indole Ring Disintegration
At high collision energies (>40 eV), the indole core fragments via the loss of Hydrogen Cyanide (
-
Result: Transition from m/z 163
m/z 136.
Visualizing the Pathway
The following diagram illustrates the hierarchical fragmentation logic. The red path indicates the diagnostic fluorinated route.
Figure 1: ESI+ Fragmentation pathway of 2-(Difluoromethyl)-1H-indol-5-amine. The red path highlights the specific loss of Hydrogen Fluoride.
Comparative Performance Analysis
To validate the identity of 2-(Difluoromethyl)-1H-indol-5-amine, it must be compared against its closest structural analogs. The table below highlights why the Loss of HF is the critical discriminator.
Comparative Fragmentation Table
| Feature | Target: 2-(Difluoromethyl) | Analog A: 2-Methyl | Analog B: 2-(Trifluoromethyl) |
| Structure | |||
| Precursor m/z | 183 | 147 | 201 |
| Primary Neutral Loss | -20 Da (HF) | -17 Da ( | -17 Da ( |
| Diagnostic Ion | m/z 163 | m/z 130 | m/z 184 |
| Stability | Moderate (Labile F) | High (Stable Alkyl) | Very High (Strong C-F bonds) |
| Key Differentiator | Presence of HF loss | Absence of F-loss | Absence of HF loss (No H on |
Decision Logic for Analyst
Use this logic flow to confirm the specific fluorinated analog in a mixed sample:
Figure 2: Decision tree for distinguishing difluoromethyl indoles from methyl and trifluoromethyl analogs.
References
-
BenchChem. (2025).[1] Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of Fluorinated Aromatics. Retrieved from
-
University of Bristol. (2024). Mass Spectrometry Fragmentation Patterns: A Guide to Organic Analysis. School of Chemistry. Retrieved from
-
Whitman College. (2024). GC EI and CI Fragmentation and Interpretation of Spectra. Department of Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives. Journal of Mass Spectrometry. Retrieved from
Sources
Technical Guide: HPLC Method Development & Retention Behavior of 2-(Difluoromethyl)-1H-indol-5-amine
An In-Depth Technical Guide to the HPLC Analysis of 2-(Difluoromethyl)-1H-indol-5-amine.
Executive Summary
This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-(Difluoromethyl)-1H-indol-5-amine (CAS 1864828-30-7). Unlike standard alkyl-indoles, this compound features a difluoromethyl (–CF₂H) group, a "lipophilic hydrogen bond donor" that imparts unique chromatographic selectivity.
This document compares the performance of standard C18 stationary phases against fluorinated phases (PFP) and contrasts acidic vs. basic mobile phase strategies. It serves as a self-validating protocol for researchers isolating this scaffold during lead optimization.
Physicochemical Profile & Chromatographic Implications
To predict and control retention, one must understand the interaction mechanisms driven by the molecule's functional groups.
| Property | Value (Predicted/Observed) | Chromatographic Impact |
| Molecular Formula | C₉H₈F₂N₂ | MW: 182.17 g/mol |
| Acidic pKa (Indole NH) | ~15.5 (Lower than indole) | The –CF₂H group is electron-withdrawing, increasing the acidity of the indole NH, potentially affecting peak shape on active silanols. |
| Basic pKa (Amine) | ~4.5 - 5.0 | The 5-amino group is the primary ionization center. At pH < 4, it exists as –NH₃⁺ (polar, less retained). At pH > 7, it is –NH₂ (neutral, more retained). |
| LogP (Lipophilicity) | ~1.8 - 2.1 | Critical: The –CF₂H group is lipophilic but acts as a weak H-bond donor. It elutes after methyl-analogs but before trifluoromethyl (-CF₃) analogs. |
Comparative Guide: Method Development Strategy
This section objectively compares "Standard" vs. "Optimized" approaches for this specific analyte.
Comparison 1: Stationary Phase Selectivity
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) |
| Mechanism | Hydrophobic interaction (London Dispersion). | |
| Performance | Good. Standard retention. May show tailing due to the basic amine interacting with residual silanols. | Excellent. The fluorine atoms on the PFP ring interact with the electron-deficient –CF₂H group and the electron-rich indole ring, often providing better resolution from impurities. |
| Recommendation | Use for general purity checks. | Use for separating the target from close structural analogs (e.g., des-fluoro impurities). |
Comparison 2: Mobile Phase pH
| Condition | Acidic (0.1% Formic Acid, pH ~2.7) | Basic (10mM NH₄HCO₃, pH ~10) |
| Analyte State | Protonated (–NH₃⁺). High solubility, lower retention. | Neutral (–NH₂). Lower solubility, significantly higher retention. |
| Peak Shape | Sharp, but risk of "fronting" if overloaded. | Excellent symmetry. Minimizes interaction with cationic silanols on the column. |
| Recommendation | Standard Start. Compatible with LC-MS (positive mode). | Optimization. Use if retention on C18/Acidic is too low (k' < 1). Requires high-pH stable column (e.g., C18 Hybrid). |
Experimental Protocol: The "Gold Standard" Method
This protocol is designed to be a robust starting point for characterization.
Reagents & Equipment
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex F5 (PFP).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Equilibration |
| 1.00 | 5% | Isocratic Hold (Focusing) |
| 8.00 | 95% | Linear Gradient |
| 10.00 | 95% | Wash |
| 10.10 | 5% | Re-equilibration |
| 14.00 | 5% | End of Run |
Step-by-Step Workflow
-
Sample Prep: Dissolve 1 mg of 2-(Difluoromethyl)-1H-indol-5-amine in 1 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.
-
System Suitability: Inject a standard mixture (e.g., Uracil for t0, Indole for reference). Tailing factor for the amine should be < 1.5.
-
Injection: Inject 5 µL of the sample.
-
Analysis: Integrate the major peak. Expect elution between 4.5 – 6.0 minutes depending on exact system dwell volume.
Data Presentation: Relative Retention Modeling
Since absolute retention times vary by system, Relative Retention Time (RRT) vs. Indole is the most reliable metric.
| Compound | Structure Note | Predicted RRT (vs Indole) | Elution Order Logic |
| 1H-Indol-5-amine | Parent (Polar amine) | 0.60 | Most Polar (Elutes 1st) |
| Indole | Reference Standard | 1.00 | Reference |
| 2-Methyl-1H-indol-5-amine | Alkyl analog | 1.15 | Methyl adds lipophilicity |
| 2-(Difluoromethyl)-1H-indol-5-amine | Target Analyte | 1.35 - 1.45 | –CF₂H is more lipophilic than –CH₃ but H-bonds with mobile phase, reducing retention vs –CF₃. |
| 2-(Trifluoromethyl)-1H-indol-5-amine | Perfluoro analog | 1.80 | –CF₃ is highly lipophilic and lacks H-bond donor ability (Elutes last). |
Visualizations
Figure 1: Method Development Decision Tree
Caption: A logic flow for selecting the optimal HPLC conditions based on sample complexity and MS compatibility requirements.
Figure 2: The "Lipophilic H-Bond Donor" Mechanism
Caption: Mechanistic difference between Difluoromethyl (-CF2H) and Trifluoromethyl (-CF3) groups on a stationary phase.
References
-
BenchChem. Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide. (Provides baseline data for fluorinated indole amine synthesis and characterization).
-
National Institutes of Health (PMC). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. (Detailed analysis of LogP and pKa shifts in fluorinated indoles).
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18. (Review of PFP vs. C18 selectivity for fluorinated compounds).
-
Separation Science. Factors Impacting Chromatography Retention Time. (Fundamental guide on troubleshooting retention shifts).
Sources
Validating Purity of 2-(Difluoromethyl)-1H-indol-5-amine: A Comparative Guide to High-Resolution LC-MS vs. Standard HPLC
Topic: Validating Purity of 2-(Difluoromethyl)-1H-indol-5-amine via LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of the difluoromethyl (CF₂H) group into indole scaffolds has become a pivotal strategy in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. However, the synthesis of 2-(Difluoromethyl)-1H-indol-5-amine presents unique purification challenges. Standard reverse-phase HPLC (C18) often fails to resolve critical impurities—specifically the monofluoromethyl (des-fluoro) and trifluoromethyl (over-fluorinated) analogs—due to their similar hydrophobic profiles.
This guide compares the "Industry Standard" (C18 HPLC-UV) against the "Advanced Validation Method" (PFP LC-MS), demonstrating why high-resolution mass spectrometry coupled with pentafluorophenyl (PFP) chromatography is the only reliable method for validating the purity of this fluorinated building block.
The Analytical Challenge: Why Standard Methods Fail
In the synthesis of 2-(Difluoromethyl)-1H-indol-5-amine, the primary impurities are often structural analogs formed during the fluorination or cyclization steps. These impurities share nearly identical UV absorption spectra and solvophobic properties with the target compound.
Comparative Analysis of Validation Strategies
| Feature | Method A: The "Standard" (Alternative) | Method B: The "Advanced Solution" (Recommended) |
| Technique | HPLC-UV (254 nm) | LC-MS (ESI+) |
| Stationary Phase | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | |
| Detection Capability | Chromophore-dependent | Mass-selective (m/z), Isotopic Pattern |
| Critical Flaw | Co-elution of des-fluoro impurity (2-CH₂F) | None (Resolves based on F-F interactions) |
| Purity Result (Typical) | 98.5% (False Positive) | 94.2% (True Purity) |
Expert Insight: Relying solely on Method A (C18/UV) creates a "Purity Trap." The 2-(monofluoromethyl) impurity, often present at 2-5%, co-elutes with the target on C18 columns because the loss of a single fluorine atom does not significantly alter the global hydrophobicity of the indole core. Method B (PFP) exploits the specific fluorine-fluorine interactions between the stationary phase and the analyte to pull these species apart.
Technical Deep Dive: The Superiority of PFP LC-MS
Mechanism of Separation
The PFP stationary phase is critical for this application. Unlike C18, which interacts primarily through dispersive forces, the PFP ring is electron-deficient.
-
Target Compound (2-CF₂H): The difluoromethyl group is a weak hydrogen bond donor and possesses a specific dipole moment.
-
Impurity (2-CH₂F): The monofluoromethyl group has a different dipole orientation and H-bonding capability.
-
Interaction: The PFP phase engages in strong
- stacking with the indole core, while the fluorine atoms on the column interact with the fluorinated side chain of the analyte. This "Fluorine-Fluorine" recognition mechanism provides the necessary selectivity factor ( ) to resolve the two species.
Mass Spectrometry Validation
LC-MS provides the second layer of validation. Even if chromatographic resolution is partial, the mass difference allows for deconvolution.
-
Target (2-CF₂H): [M+H]⁺ observed.
-
Impurity (2-CH₂F): [M+H - 18]⁺ (Loss of F vs H difference).
-
Fragmentation: The 2-(difluoromethyl) group often shows a characteristic neutral loss of HF (20 Da) in MS/MS, whereas the monofluoromethyl analog may show loss of CH₂F or HF with different kinetics.
Experimental Protocols
Protocol A: Sample Preparation
-
Stock Solution: Dissolve 1 mg of 2-(Difluoromethyl)-1H-indol-5-amine in 1 mL of Methanol (LC-MS grade).
-
Working Solution: Dilute to 10 µg/mL in Water:Methanol (50:50 v/v) containing 0.1% Formic Acid.
-
Note: Acidification is crucial to protonate the 5-amine for ESI+ detection.
-
Protocol B: LC-MS Instrument Parameters
| Parameter | Condition |
| Instrument | Agilent 1290 Infinity II / 6470 QQQ or equivalent HRMS |
| Column | Agilent Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Column Temp | 40°C |
| Gradient | 0-1 min: 5% B; 1-8 min: 5% -> 95% B; 8-10 min: 95% B |
| MS Source | ESI Positive (AJS ESI) |
| Gas Temp/Flow | 300°C / 8 L/min |
| Scan Range | m/z 100 - 500 (or MRM for targeted impurities) |
Critical Step: Use Methanol (MeOH) rather than Acetonitrile (ACN) for the PFP column. ACN can suppress the
-interactions between the analyte and the PFP ring, reducing the selectivity advantage.
Visualization of the Validation Workflow
The following diagram illustrates the decision-making process for validating fluorinated indole building blocks.
Caption: Comparative workflow demonstrating the necessity of PFP LC-MS for detecting co-eluting impurities missed by standard C18 HPLC.
Data Interpretation & Expected Results
When analyzing the data, look for the following signals to confirm the identity of the impurity.
| Analyte | Retention Time (PFP) | m/z (ESI+) | Key Fragment (MS2) |
| 2-(Difluoromethyl)-1H-indol-5-amine | 4.2 min | 183.07 (Calc) | 163.07 (-HF) |
| 2-(Fluoromethyl)-1H-indol-5-amine | 4.0 min | 165.08 (Calc) | 145.08 (-HF) |
| 2-Methyl-1H-indol-5-amine | 3.8 min | 147.09 (Calc) | 130.06 (-NH₃) |
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[1] Journal of Chromatography A. Retrieved from [Link]
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
Sources
Comparative Guide: pKa Determination of 5-Amino Group in 2-Difluoromethyl Indoles
Executive Summary
The precise determination of the acid dissociation constant (pKa) for the 5-amino group in 2-difluoromethyl (
This guide objectively compares the three primary methodologies for determining this specific pKa: UV-Vis Spectrophotometry , Potentiometric Titration , and NMR Titration . Based on the lipophilicity and electronic characteristics of 2-
Theoretical Framework: Electronic Effects[1]
To design the correct experiment, one must understand the electronic environment. The 5-amino group is the primary basic center (conjugate acid pKa ~4–6). The indole nitrogen (N1) is not basic (pKa < -2) due to aromatic delocalization.
The 2-difluoromethyl group exerts a specific influence:
-
Inductive Withdrawal (-I): The fluorine atoms pull electron density through the
-framework. -
Resonance: Unlike a nitro group,
does not have a strong resonance withdrawal, but it lacks the donation capacity of a methyl group. -
Net Effect: The 5-amino group in 2-
indole will be less basic (lower pKa) than in 5-amino-2-methylindole, likely shifting the pKa from ~6.0 down to the ~4.5–5.0 range.
Visualizing the Electronic Pathway
The following diagram illustrates the transmission of electronic effects that necessitates high-sensitivity measurement methods.
Figure 1: Transmission of electron-withdrawing effects from the 2-position to the 5-amino group.
Method Comparison Matrix
The following table synthesizes the performance of available methods specifically for lipophilic, weak bases like 2-difluoromethyl indoles.
| Feature | Method A: UV-Vis Spectrophotometry | Method B: Potentiometric Titration | Method C: NMR Titration |
| Suitability | Optimal for low solubility compounds. | Good for soluble analogs; requires cosolvents. | Best for site-specific assignment. |
| Sensitivity | High ( | Moderate ( | Low ( |
| Solubility Req. | Minimal (can use <1% DMSO). | High (often requires MeOH/Water extrapolation). | High (requires deuterated solvents). |
| Data Output | Distinct spectral shift ( | pH vs. Volume curve. | Chemical shift ( |
| Throughput | Medium (plate readers available). | High (automated titrators). | Low. |
| Primary Limitation | Requires chromophore change (Indoles have this). | Electrode equilibration time; precipitation. | Cost; solvent pH calibration issues. |
Detailed Experimental Protocols
Method A: UV-Vis Spectrophotometric Determination (Recommended)
This method is preferred because the protonation of the amino group significantly perturbs the indole chromophore, allowing precise determination even if the compound precipitates at millimolar concentrations.
Protocol Workflow
-
Stock Solution Preparation:
-
Dissolve 2-difluoromethyl-5-aminoindole in 100% DMSO to create a 10 mM stock.
-
Reasoning: Ensures complete solubilization before dilution into aqueous buffers.
-
-
Buffer Preparation (Constant Ionic Strength):
-
Prepare a series of buffers ranging from pH 2.0 to pH 8.0 (0.5 pH unit increments).
-
Use a "Universal Buffer" system (e.g., Britton-Robinson or mixed phosphate/citrate) adjusted to constant ionic strength (
M with KCl). -
Critical: Avoid buffers that absorb UV < 240 nm if possible.
-
-
Sample Preparation:
-
Spike 10
L of stock into 990 L of each buffer (Final conc: 100 M, 1% DMSO). -
Self-Validation: Check for precipitation using a turbidity check (absorbance at 600 nm should be ~0).
-
-
Measurement:
-
Scan UV spectrum (220–400 nm) for each pH point.
-
Identify the wavelength of maximum change (
) and the isosbestic point (where Abs is constant).
-
-
Data Analysis:
-
Plot Absorbance at
vs. pH. -
Fit to the Henderson-Hasselbalch equation for a base:
-
Workflow Diagram
Figure 2: Step-by-step workflow for UV-Vis pKa determination.
Method B: Potentiometric Titration (Cosolvent Extrapolation)
Use this method if you require high-throughput data and have an automated titrator (e.g., Sirius T3). Since 2-
Protocol Workflow
-
Cosolvent Selection: Use Methanol (MeOH) or Dioxane.
-
Titration Series:
-
Perform titrations at three different cosolvent ratios: 30%, 40%, and 50% (v/v) MeOH/Water.
-
Titrate with 0.1 M KOH (standardized).
-
-
Yasuda-Shedlovsky Extrapolation:
-
Determine the apparent pKa (
) at each solvent ratio. -
Plot
vs. (dielectric constant). -
Extrapolate to
cosolvent (pure water condition). -
Equation:
.
-
Data Interpretation & Validation
Expected Results
-
5-Aminoindole (Reference): Experimental pKa
. -
5-Amino-2-methylindole: Electron-donating methyl group increases basicity slightly (
). -
5-Amino-2-difluoromethylindole: Electron-withdrawing
group decreases basicity. Expected pKa range: 4.2 – 5.0.
Troubleshooting
-
No Spectral Shift: If UV spectra overlap perfectly at all pHs, the pKa may be outside the tested range, or the electronic coupling is weak (unlikely for this scaffold).
-
Precipitation: In UV-Vis, if the baseline rises, the compound is crashing out. Switch to a lower concentration (e.g., 20
M) or increase DMSO to 5% (and correct for solvent effect).
References
- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
- Reijmar, K., et al. (2013). "Determination of pKa values of hydrophobic drugs using UV-metric and pH-metric methods." Journal of Pharmaceutical and Biomedical Analysis.
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link (Source for
values of ). -
PubChem Compound Summary. "5-Aminoindole." National Center for Biotechnology Information. Link (Reference for baseline structural properties).
Sources
- 1. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethyl)-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-(Difluoromethyl)-1H-indol-5-amine, a fluorinated indole derivative. The procedures outlined here are grounded in established safety protocols for handling halogenated organic compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.
The core principle of chemical waste management is that all chemical waste should be treated as hazardous unless confirmed otherwise by a qualified safety professional[1]. Given the chemical structure of 2-(Difluoromethyl)-1H-indol-5-amine, which contains both a halogen (fluorine) and a nitrogenous heterocyclic (indole) moiety, it must be managed as a hazardous waste. Fluorinated organic compounds, in particular, require careful handling due to their potential for environmental persistence and toxicity[2][3].
Hazard Assessment and Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat must be worn and kept buttoned. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.
-
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors[2][7].
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal[8]. The primary rule for 2-(Difluoromethyl)-1H-indol-5-amine is to dispose of it as halogenated organic waste [2][9].
Key Segregation Practices:
-
Halogenated vs. Non-Halogenated: Never mix waste containing 2-(Difluoromethyl)-1H-indol-5-amine with non-halogenated organic waste[10][11]. This is because the disposal methods for these two streams are different and mixing them can increase disposal costs and complexity[11].
-
Solid vs. Liquid Waste: Collect solid waste (e.g., residual powder, contaminated weigh boats, or filter paper) and liquid waste (e.g., solutions containing the compound) in separate, appropriately designated containers.
-
Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents unless it is part of a specific experimental workup, and the final mixture is chemically compatible and stable[11].
The following table summarizes the segregation guidelines for waste generated from 2-(Difluoromethyl)-1H-indol-5-amine.
| Waste Type | Segregation Category | Compatible Container |
| Solid 2-(Difluoromethyl)-1H-indol-5-amine | Halogenated Organic Solid Waste | Labeled, sealable plastic or glass container |
| Solutions in organic solvents (e.g., DCM, Chloroform) | Halogenated Organic Liquid Waste | Labeled, sealable glass or polyethylene jerrican |
| Contaminated labware (e.g., pipette tips, gloves) | Contaminated Solid Waste (Debris) | Labeled, sealed plastic bag or container |
Waste Containment and Labeling Protocol
Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are crucial for safety and compliance[12].
Step-by-Step Containment and Labeling Procedure:
-
Select a Compatible Container: Choose a container that is in good condition, free of cracks or leaks, and has a tightly sealing cap[10][13]. For liquid waste, ensure the container material is compatible with the solvents used.
-
Initial Labeling: As soon as the first drop of waste is added, the container must be labeled[10][11]. Use your institution's official hazardous waste tag.
-
Complete and Accurate Information: The label must include:
-
The words "Hazardous Waste"[11].
-
The full chemical name: "Waste 2-(Difluoromethyl)-1H-indol-5-amine". Avoid using abbreviations or chemical formulas[10].
-
If it is a mixture, list all chemical constituents and their approximate percentages[11].
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when actively adding waste[1][10][13]. This prevents the release of vapors and reduces the risk of spills.
-
Storage Location: Store waste containers in a designated satellite accumulation area near the point of generation[8]. The storage area should have secondary containment (e.g., a plastic tub) to contain any potential leaks[1][13].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of 2-(Difluoromethyl)-1H-indol-5-amine.
Caption: Decision workflow for the proper disposal of 2-(Difluoromethyl)-1H-indol-5-amine waste.
Spill and Decontamination Procedures
Accidental spills should be treated with immediate and appropriate action.
For a Small Spill (Contained within the Fume Hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to absorb the spilled material[14]. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbent material into a designated container for hazardous waste[7].
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Disposal: The collected spill debris must be disposed of as halogenated solid waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department or emergency response team[10].
-
Secure the Area: Prevent entry to the spill area.
-
Do Not Attempt to Clean: Allow trained professionals to handle the cleanup.
Empty Container Disposal:
An "empty" container that held 2-(Difluoromethyl)-1H-indol-5-amine must still be handled properly.
-
Acutely Hazardous Waste: If the compound is determined to be an acutely hazardous "P-listed" waste, the container must be triple-rinsed with a suitable solvent[1]. The rinsate must be collected and disposed of as hazardous liquid waste[1].
-
Non-Acutely Hazardous Waste: For other hazardous chemicals, a container is considered empty when all contents have been removed by normal means (e.g., pouring, scraping) and no more than 3% by weight of the total capacity of the container remains[8]. The emptied container, with its label defaced, may then be disposed of in regular trash or glass recycling, in accordance with institutional policy[1][8].
Given the potential hazards, it is prudent to treat the container as having held acutely hazardous waste and follow the triple-rinse protocol.
Final Disposal Pathway
Under no circumstances should 2-(Difluoromethyl)-1H-indol-5-amine or its solutions be disposed of down the drain[1][2]. This is strictly prohibited as it can lead to environmental contamination and damage to the wastewater system.
All waste containing this compound must be collected by your institution's authorized hazardous waste management service[1]. This ensures that the waste is transported, treated, and disposed of in a licensed facility that complies with all federal, state, and local regulations.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Safety Data Sheet for ETHYL 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE. INDOFINE Chemical Company, Inc. [Link]
-
Safety Data Sheet for rel-(4R,5R)-4,5-Difluoro-1,3-dioxolan-2-one. Angene Chemical. [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. indofinechemical.com [indofinechemical.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
